1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole
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Overview
Description
1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine ring and a benzimidazole moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the benzimidazole ring is a fused bicyclic system consisting of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole typically involves the reaction of benzimidazole derivatives with piperidine derivatives. One common method includes the alkylation of benzimidazole with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-ylmethyl)-1h-benzo[d]imidazole: Similar structure but with the piperidine ring attached at a different position.
1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole-2-one: Contains an additional carbonyl group.
This compound-5-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the absence of additional functional groups make it distinct from other similar compounds .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11/h1-2,5-6,10-11,14H,3-4,7-9H2 |
InChI Key |
QGJUPDPLNVQXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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